Bienvenue dans la boutique en ligne BenchChem!

3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride

dopamine transporter uptake inhibition IC50

3′,4′-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone hydrochloride (MDPBP) is a synthetic cathinone of the α‑pyrrolidinophenone subclass, structurally defined by a 3,4‑methylenedioxy ring on the phenyl moiety, a butyrophenone α‑alkyl chain, and a pyrrolidine substituent [REFS‑1]. First detected in Europe in 2009, MDPBP acts as a potent monoamine transporter inhibitor rather than a substrate‑type releaser and is used primarily as a certified reference standard for forensic toxicology, analytical method development, and structure‑activity relationship (SAR) research [REFS‑2].

Molecular Formula C15H20ClNO3
Molecular Weight 297.779
CAS No. 24622-60-4
Cat. No. B586624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride
CAS24622-60-4
Synonyms3,4-MDPBP
Molecular FormulaC15H20ClNO3
Molecular Weight297.779
Structural Identifiers
SMILESCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl
InChIInChI=1S/C15H19NO3.ClH/c1-2-12(16-7-3-4-8-16)15(17)11-5-6-13-14(9-11)19-10-18-13;/h5-6,9,12H,2-4,7-8,10H2,1H3;1H
InChIKeyATCKCJHEOJFKJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride (CAS 24622-60-4) – Procurement-Relevant Class and Baseline Characteristics


3′,4′-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone hydrochloride (MDPBP) is a synthetic cathinone of the α‑pyrrolidinophenone subclass, structurally defined by a 3,4‑methylenedioxy ring on the phenyl moiety, a butyrophenone α‑alkyl chain, and a pyrrolidine substituent [REFS‑1]. First detected in Europe in 2009, MDPBP acts as a potent monoamine transporter inhibitor rather than a substrate‑type releaser and is used primarily as a certified reference standard for forensic toxicology, analytical method development, and structure‑activity relationship (SAR) research [REFS‑2].

Why a Generic Pyrrolidinophenone Cannot Substitute for MDPBP Hydrochloride (CAS 24622‑60‑4) Without Data


Within the α‑pyrrolidinophenone family, minute structural variations—the length of the α‑alkyl side chain and the presence or absence of the 3,4‑methylenedioxy group—dramatically re‑rank transporter affinity, uptake inhibition potency, and reinforcing efficacy [REFS‑1]. For instance, the methylenedioxy moiety increases serotonin transporter (SERT) affinity by approximately 16‑fold relative to the non‑methylenedioxy analog α‑pyrrolidinobutiophenone (α‑PBP), while shortening the α‑alkyl chain by one carbon (MDPPP) reduces dopamine transporter (DAT) potency by roughly an order of magnitude [REFS‑1][REFS‑2]. Consequently, assuming interchangeability among in‑class compounds risks selecting a molecule with a fundamentally different transporter selectivity signature and behavioral pharmacology, undermining the validity of experimental controls, analytical reference standards, or SAR series.

MDPBP Hydrochloride (CAS 24622‑60‑4) – Quantitative Differentiation Evidence Guide


DAT Uptake Inhibition Potency – Direct Comparison with Five Pyrrolidinophenone Analogs and Cocaine

In a single head‑to‑head study using rat brain synaptosomes, MDPBP inhibited dopamine transporter (DAT) uptake with an IC50 of 0.018 µM, placing it between MDPV and α‑PVP in potency [REFS‑1]. MDPBP was approximately 11‑fold more potent than its one‑carbon‑shorter homolog MDPPP (IC50 = 0.200 µM) and 18‑fold more potent than α‑pyrrolidinopropiophenone (α‑PPP; IC50 = 0.332 µM), while exhibiting a ~17‑fold potency advantage over cocaine (IC50 = 0.305 µM) [REFS‑1]. This quantitative ranking directly reflects the combined influence of the butyrophenone chain and the methylenedioxy ring on DAT engagement.

dopamine transporter uptake inhibition IC50 synaptosomes comparative pharmacology

NET Uptake Inhibition Potency – Cross‑Compound Comparison Within the Same Assay Platform

In the same synaptosomal assay, MDPBP inhibited norepinephrine transporter (NET) uptake with an IC50 of 0.130 µM [REFS‑1]. This value is ~6‑fold higher than that of the most potent comparator MDPV (IC50 = 0.021 µM) but 4.6‑fold lower than α‑PVP (IC50 = 0.028 µM), meaning MDPBP is significantly less NET‑potent than both reference pyrrolidinophenones [REFS‑1]. Relative to the non‑methylenedioxy α‑PPP (0.486 µM) and the shorter‑chain MDPPP (1.05 µM), MDPBP displays ~3.7‑fold and ~8‑fold greater NET potency, respectively, and modestly exceeds cocaine (0.222 µM) by ~1.7‑fold [REFS‑1].

norepinephrine transporter NET inhibition IC50 pyrrolidinophenone uptake inhibitor

DAT vs. SERT Selectivity Ratio – A Quantitative Divergence from Both Ultra‑Selective and Low‑Selectivity Analogs

The DAT/SERT IC50 ratio for MDPBP is 281, ranking fifth among six tested compounds in a direct comparison [REFS‑1]. This places MDPBP between the highly DAT‑selective α‑PVP (ratio = 3819) and the substantially less selective MDPPP (ratio = 40) and cocaine (ratio = 1.15) [REFS‑1]. Because DAT/SERT selectivity is strongly correlated with reinforcing effectiveness in behavioral economics paradigms, MDPBP’s intermediate selectivity predicts a reinforcing phenotype that is robust but attenuated relative to α‑PVP, and markedly different from the predominantly serotonergic profile of cocaine [REFS‑1].

DAT/SERT selectivity monoamine transporter abuse liability reinforcing effectiveness structure-selectivity relationship

SERT Affinity Gain Over Non‑Methylenedioxy Analog α‑PBP – Human Transporter Direct Comparison

In a side‑by‑side evaluation using human transporters heterologously expressed in HEK‑293 cells, the addition of the 3,4‑methylenedioxy group increased SERT binding affinity (Ki) by approximately 16‑fold: MDPBP Ki = 10.14 µM versus α‑PBP Ki = 163 µM [REFS‑1]. The enhancement was selective for SERT; the corresponding increase at hDAT was only ~2‑fold (MDPBP Ki = 0.069 µM vs. α‑PBP Ki = 0.145 µM) [REFS‑1]. This differential gain reshapes the overall transporter selectivity fingerprint, conferring on MDPBP a mixed DAT/SERT profile that is absent in the parent non‑methylenedioxy scaffold [REFS‑1].

serotonin transporter hSERT 3,4-methylenedioxy SAR binding affinity structure‑affinity relationship

Intravenous Self‑Administration Reinforcing Potency – Head‑to‑Head Behavioral Rank Order

In rats, MDPBP maintained intravenous self‑administration under an FR5 schedule with a reinforcing potency equivalent to α‑PVP and significantly greater than both α‑PPP and MDPPP [REFS‑1]. The rank order of potency (α‑PVP ≈ MDPBP > α‑PPP > MDPPP) directly mirrored the compounds’ DAT uptake inhibition potencies, confirming that the combination of a butyrophenone chain and methylenedioxy substitution produces a reinforcing phenotype as robust as the more widely studied α‑PVP [REFS‑1]. Acquisition rates were uniformly rapid (100% of rats acquired within ~5 days), discounting non‑specific performance confounds [REFS‑1].

self-administration reinforcing efficacy fixed ratio abuse potential behavioral pharmacology

Spectroscopic Fingerprint for Unambiguous Forensic Identification – Differentiated from MDPV

Comprehensive IR, 1H‑NMR, 13C‑NMR, and GC‑EI‑MS spectral data for MDPBP have been published and cross‑validated, providing a reference fingerprint that is qualitatively distinct from its higher homolog MDPV [REFS‑1]. The unique immonium ion at m/z = 112 generated under electron‑ionization conditions and characteristic carbonyl stretching frequencies enable unambiguous differentiation from MDPV (m/z = 126 immonium ion) and other pyrrolidinophenone homologs [REFS‑1]. This spectroscopic repository is essential for quality control of certified reference materials and for the unequivocal identification of seized samples [REFS‑1].

forensic analysis GC‑MS NMR IR spectroscopy designer drug identification

Highest‑Value Application Scenarios for MDPBP Hydrochloride (CAS 24622‑60‑4) Based on Quantitative Differentiation Data


DA‑SERT Mixed Transporter Pharmacological Probe in Cathinone SAR Programs

MDPBP’s intermediate DAT/SERT selectivity ratio (281) and 16‑fold SERT affinity gain over α‑PBP make it an optimal probe for dissecting the contribution of serotonergic tone to the behavioral effects of pyrrolidinophenones. In drug discrimination and intracranial self‑stimulation paradigms where α‑PVP (DAT/SERT = 3819) provides a purely dopaminergic signal and MDPPP (DAT/SERT = 40) introduces non‑selective confounds, MDPBP offers a precisely defined mixed DAT/SERT phenotype [REFS‑1][REFS‑2].

Certified Reference Standard for Forensic Seized‑Drug Identification

The full IR, NMR, and mass spectral library published for MDPBP provides a validated analytical fingerprint distinct from MDPV (immonium ion m/z = 112 vs. 126) [REFS‑1]. Forensic laboratories procuring MDPBP as a certified reference material gain a compound with unambiguous, literature‑anchored spectral data, enabling confident identification in seized samples without the risk of mis‑assignment to other pyrrolidinophenone homologs [REFS‑1].

High‑Potency Reinforcer Benchmark in Behavioral Pharmacology of Psychostimulants

Because MDPBP’s reinforcing potency equals that of α‑PVP under the FR5 schedule, it serves as a high‑potency comparator in self‑administration studies where the goal is to evaluate potential medications or understand the relative abuse liability of emerging cathinones [REFS‑1]. Laboratory supply of MDPBP ensures continuity in behavioral experiments requiring a stable, well‑characterized training or substitution drug with known DAT/SERT selectivity [REFS‑1].

Metabolic Pathway Elucidation Using a Defined CYP2C19/CYP2D6 Substrate

MDPBP’s primary metabolic route—demethylenation catalyzed predominantly by CYP2C19 and CYP2D6—has been experimentally determined in human liver microsomes [REFS‑1]. This makes MDPBP a useful substrate for in vitro cytochrome P450 phenotyping assays and for developing targeted LC‑MSⁿ methods aimed at detecting specific phase‑I and phase‑II metabolites in urine [REFS‑1].

Quote Request

Request a Quote for 3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.